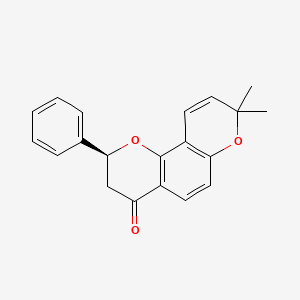

Isolonchocarpin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isolonchocarpin is a natural product found in Pongamia pinnata and Tephrosia purpurea with data available.

科学研究应用

Chemical Properties and Mechanisms of Action

Isolonchocarpin exhibits a variety of biological activities attributed to its chemical structure. The compound's reactive α,β-unsaturated system allows it to interact with various biological targets, leading to diverse pharmacological effects.

- Cytotoxicity : this compound has shown potent cytotoxic effects against different cancer cell lines, making it a candidate for developing anticancer therapies .

- Antioxidant Activity : The compound acts as a strong antioxidant, scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Anticancer Properties

This compound has been investigated for its ability to induce apoptosis in cancer cells. Studies indicate that it can inhibit cancer stem cell formation, which is essential for preventing tumor recurrence . Specifically, research has highlighted its effectiveness against:

- Breast Cancer : Demonstrated significant cytotoxicity against breast cancer cell lines.

- Leukemia : Showed potential in inhibiting the growth of acute myeloid leukemia cells .

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both bacteria and fungi, making it valuable in treating infectious diseases:

- Bacterial Inhibition : Effective against antibiotic-resistant strains, providing an alternative treatment option for infections .

- Antifungal Effects : Research indicates that this compound can outperform traditional antifungal agents in certain cases .

Anti-inflammatory Effects

This compound's anti-inflammatory properties are significant for managing conditions characterized by chronic inflammation. It inhibits key inflammatory mediators and enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways .

Study on Cytotoxic Effects

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HL-60 (Leukemia) | 10 | Caspase activation |

Antimicrobial Efficacy Study

In another study focused on antimicrobial activity, this compound was tested against several pathogenic bacteria and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Strong |

| Candida albicans | 4 µg/mL | Moderate |

The findings suggest that this compound could serve as a natural antimicrobial agent, particularly useful in combating resistant strains of bacteria.

属性

CAS 编号 |

34198-88-4 |

|---|---|

分子式 |

C20H18O3 |

分子量 |

306.36 |

IUPAC 名称 |

(2S)-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-f]chromen-4-one |

InChI |

InChI=1S/C20H18O3/c1-20(2)11-10-15-17(23-20)9-8-14-16(21)12-18(22-19(14)15)13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3/t18-/m0/s1 |

SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC(CC3=O)C4=CC=CC=C4)C |

同义词 |

(2S)-2,3-Dihydro-8,8-dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one; (-)-Isolonchocarpin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。